molecular formula C10H17ClN2O3 B1312650 4-Boc-1-piperazinecarbonyl Chloride CAS No. 59878-28-3

4-Boc-1-piperazinecarbonyl Chloride

Cat. No.: B1312650
CAS No.: 59878-28-3
M. Wt: 248.7 g/mol
InChI Key: NCIQNWYJLAAFAH-UHFFFAOYSA-N
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Preparation Methods

The synthesis of 4-Boc-1-piperazinecarbonyl Chloride typically involves the reaction of piperazine with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under an inert atmosphere, usually at low temperatures to prevent decomposition. The product is then purified through recrystallization or column chromatography.

Industrial production methods may involve similar synthetic routes but on a larger scale, with optimization for yield and purity. The reaction conditions are carefully controlled to ensure the consistent quality of the final product.

Mechanism of Action

The mechanism of action of 4-Boc-1-piperazinecarbonyl Chloride involves its reactivity as an electrophile, allowing it to form covalent bonds with nucleophiles. This reactivity is utilized in the synthesis of various derivatives, where the compound acts as a carbonylating agent. The molecular targets and pathways involved depend on the specific derivatives synthesized and their intended applications.

Comparison with Similar Compounds

Properties

IUPAC Name

tert-butyl 4-carbonochloridoylpiperazine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H17ClN2O3/c1-10(2,3)16-9(15)13-6-4-12(5-7-13)8(11)14/h4-7H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NCIQNWYJLAAFAH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCN(CC1)C(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H17ClN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50462710
Record name 4-Boc-1-piperazinecarbonyl Chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50462710
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

248.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

59878-28-3
Record name 4-Boc-1-piperazinecarbonyl Chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50462710
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name tert-butyl 4-(chlorocarbonyl)piperazine-1-carboxylate
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Synthesis routes and methods I

Procedure details

A solution of tert-butyl piperazine-1-carboxylate (210 mg, 1.13 mmol) and pyridine (137 mg, 1.73 mmol) in anhydrous CH2Cl2 (2 mL) was cooled to 0° C. under an atmosphere of N2, treated with a solution of triphosgene (402 mg, 1.35 mmol) in anhydrous CH2Cl2 (2 mL) and stirred at 0° C. for 1 h. The cooling bath was then removed and the reaction stirred at room temperature for a further 1 h. After this time, the mixture was diluted with 1 M hydrochloric acid (25 mL) and extracted with CH2Cl2 (3×20 mL). The combined organic extracts were washed with brine (20 mL), dried over Na2SO4 and the drying agent removed by filtration. The filtrate was concentrated to dryness under reduced pressure to provide tert-butyl 4-(chlorocarbonyl)piperazine-1-carboxylate as a white solid (280 mg, 100%): 1H NMR (500 MHz, CDCl3) δ 10.76 (br s, 1H), 7.33 (dd, J=17.0, 9.0 Hz, 1H), 7.11 (dd, J=9.0, 4.0 Hz, 1H), 4.88-4.52 (m, 2H), 4.69 (br s, 2H), 4.62 (s, 2H), 3.49 (apparent t, J=4.5 Hz, 4H), 3.32 (apparent t, J=4.5 Hz, 4H), 3.25 (apparent t, J=12.5 Hz, 1H), 3.14-2.88 (m, 2H), 1.94 (d, J=12.5 Hz, 2H), 1.72-1.66 (m, 2H), 1.48 (s, 9H).
Quantity
210 mg
Type
reactant
Reaction Step One
Quantity
137 mg
Type
reactant
Reaction Step One
Quantity
2 mL
Type
solvent
Reaction Step One
Quantity
402 mg
Type
reactant
Reaction Step Two
Quantity
2 mL
Type
solvent
Reaction Step Two

Synthesis routes and methods II

Procedure details

Triphosgene (25 g, 84.2 mmol) was taken into dichloromethane (200 mL) and the resulting solution cooled to 0° C. A solution of tert-butyl 1-piperazinecarboxylate (40 g, 214.8 mmol) and pyridine (35 mL, 432.7 mmol) in dichloromethane (100 mL) was then added dropwise to the triphosgene solution and the reaction mixture was allowed to warm to room temperature over 30 minutes. The mixture was then quenched by addition of aqueous hydrochloric acid (0.1N, 200 mL) and the aqueous phase washed with dichloromethane (50 mL) followed by drying the combined organic layers over anhydrous magnesium sulfate. Filtration and concentration in vacuo gave tert-butyl 4-chlorocarbonyl-1-piperazinecarboxylate (45.6 g, 85%) as a yellow solid which may be used without further purification. The material can be purified further by crystallization from ethyl ether/hexane.
Quantity
25 g
Type
reactant
Reaction Step One
Quantity
40 g
Type
reactant
Reaction Step Two
Quantity
35 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
100 mL
Type
solvent
Reaction Step Two
Quantity
200 mL
Type
solvent
Reaction Step Three

Synthesis routes and methods III

Procedure details

A solution of piperazine-1-carboxylic acid tert-butyl ester (4.0 g, 22 mmol) in methylene chloride (40 mL) at 0° C. was treated with pyridine (2.65 ml, 33 mmol) and triphosgene (3.2 g, 10.8 mmol). The resulting yellow solution was stirred at 25° C. for 1 h. At this time, the reaction mixture was partitioned between methylene chloride (200 mL) and a 1N aqueous hydrochloric acid solution (75 mL). The organics were dried over magnesium sulfate and concentrated in vacuo to afford 4-chlorocarbonyl-piperazine-1-carboxylic acid tert-butyl ester (4.73 g, 89%) as a yellow solid. This material was used in the next step without further purification
Quantity
4 g
Type
reactant
Reaction Step One
Quantity
2.65 mL
Type
reactant
Reaction Step One
Quantity
3.2 g
Type
reactant
Reaction Step One
Quantity
40 mL
Type
solvent
Reaction Step One

Synthesis routes and methods IV

Procedure details

The same reaction procedure used in the reference of Tetrahedron Letters. Vol 35 839-842, 1994 was made. 15.78 g (84.7 mmol) of 1-(t-butoxycarbonylamino)piperazine, 6.85 ml (84.7 mmol) of pyridine and 15.1 ml (84.7 mmol) of diisopropylethylarine were dissolved in 200 ml of anhydrous toluene and then carbonic acid gas was intromitted for 1 hour under -10° C. The reaction solution was added to 80 ml of toluene solution of 10.6 ml (84.7 mmol) of thionylchloride being cooled under -10° C. and stirred for 1 hour. The reaction solution was added to 0.1 N hydrochloric acid and the toluene layer was separated out. The reaction mixture was dried over anhydride sodium sulfate and concentrated under reduced pressure. These crystals thus obtained were washed with hexane, whereby 13.7 g of 4-(2-methyl-2-propyloxycarbonyl)piperazine-1-carbonylchloride was obtained.
Quantity
15.78 g
Type
reactant
Reaction Step One
Quantity
6.85 mL
Type
reactant
Reaction Step One
Quantity
200 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
10.6 mL
Type
reactant
Reaction Step Four
Quantity
80 mL
Type
reactant
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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